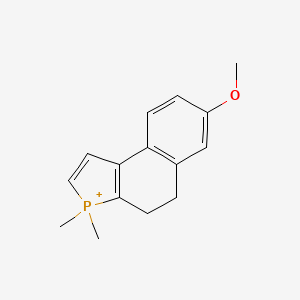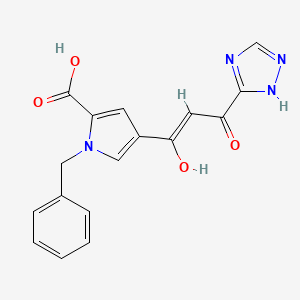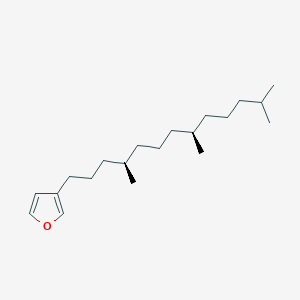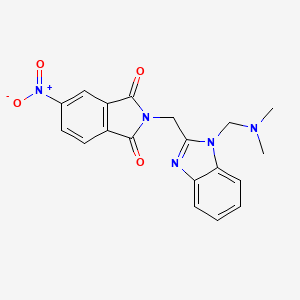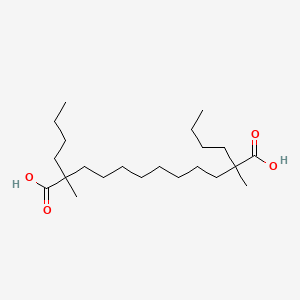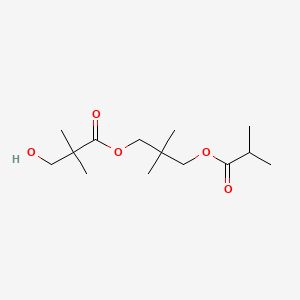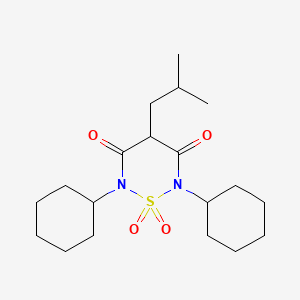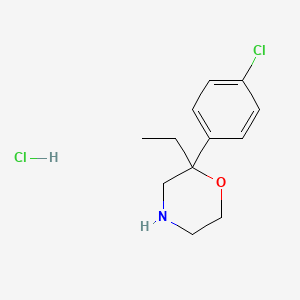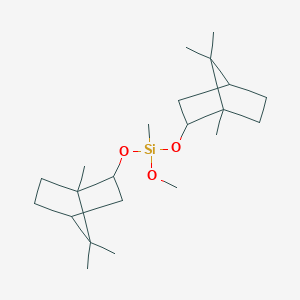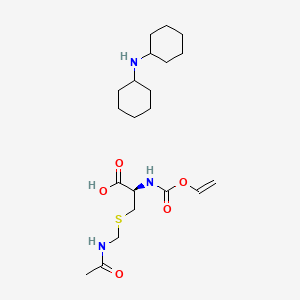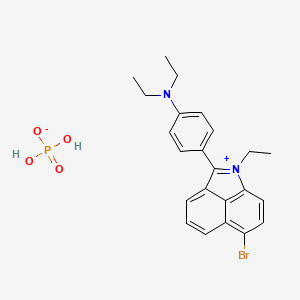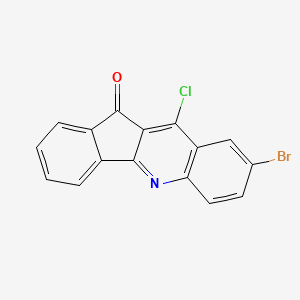
8-Bromo-10-chloro-11H-indeno(1,2-b)quinolin-11-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-10-chloro-11H-indeno(1,2-b)quinolin-11-one is a heterocyclic compound that belongs to the indenoquinoline family This compound is characterized by the presence of bromine and chlorine atoms at the 8th and 10th positions, respectively, on the indenoquinoline scaffold
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-10-chloro-11H-indeno(1,2-b)quinolin-11-one typically involves multi-step reactions. One common method includes the selective reduction of a precursor compound followed by bromination and chlorination steps. For example, a precursor such as 8-chloro-7(9)-nitro-5,6-dihydro-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one can be selectively reduced using tin(II) bromide, followed by bromination at the 10th position and deamination .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound’s quality.
化学反応の分析
Types of Reactions
8-Bromo-10-chloro-11H-indeno(1,2-b)quinolin-11-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the indenoquinoline scaffold.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in organic synthesis.
科学的研究の応用
8-Bromo-10-chloro-11H-indeno(1,2-b)quinolin-11-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and protein binding.
Medicine: Due to its unique chemical properties, it is investigated for potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of advanced materials and as a building block for various industrial chemicals.
作用機序
The mechanism of action of 8-Bromo-10-chloro-11H-indeno(1,2-b)quinolin-11-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
11H-Indeno[1,2-b]quinoxalin-11-one: This compound shares a similar indenoquinoline scaffold but differs in its functional groups.
10-Bromo-8-chloro-5,6-dihydro-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one:
Uniqueness
8-Bromo-10-chloro-11H-indeno(1,2-b)quinolin-11-one is unique due to the specific positioning of bromine and chlorine atoms, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
93663-91-3 |
|---|---|
分子式 |
C16H7BrClNO |
分子量 |
344.59 g/mol |
IUPAC名 |
8-bromo-10-chloroindeno[1,2-b]quinolin-11-one |
InChI |
InChI=1S/C16H7BrClNO/c17-8-5-6-12-11(7-8)14(18)13-15(19-12)9-3-1-2-4-10(9)16(13)20/h1-7H |
InChIキー |
DMMQHYGZVWDZJU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=NC4=C(C=C(C=C4)Br)C(=C3C2=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



